Trazodone
Beschreibung
Eigenschaften
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLBKPHSAVXXEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045043 | |
| Record name | Trazodone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trazodone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014794 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.90e-01 g/L | |
| Record name | Trazodone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014794 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
...1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl (CCP HCl) a process related impurity in trazodone. /Genotoxic Impurity/ | |
| Record name | TRAZODONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7048 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
19794-93-5 | |
| Record name | Trazodone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19794-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trazodone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019794935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trazodone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00656 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trazodone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trazodone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRAZODONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBK48BXK30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRAZODONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7048 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Trazodone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014794 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
231-234, 86-87 °C, also reported as mp 96 °C, White, odorless plates from ethanol, MP: 223 °C. Sparingly soluble in water, ethanol, methanol, chloroform. Practically insoluble in common organic solvents. UV max (water): 211, 246, 274, 312 nm (epsilon = 50100, 11730, 3840, 3840) /Trazodone hydrochloride/, 86 - 87 °C | |
| Record name | Trazodone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00656 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TRAZODONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7048 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Trazodone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014794 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vorbereitungsmethoden
Method I: Two-Step Alkylation
In this approach, 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (1 ) reacts with 1-bromo-3-chloropropane (2a ) in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The intermediate 2-(3-chloropropyl)-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (3a ) is then coupled with 1-(3-chlorophenyl)piperazine hydrochloride (4 ) under microwave radiation (300–600 W). Key parameters include:
Method III: One-Pot Synthesis
This streamlined method avoids intermediate isolation. Reactants 1 , 2a , and 4 are combined with TBAB and K₂CO₃ in ACN, subjected to microwave radiation (600 W) for 30–60 seconds. Despite its efficiency, competing side reactions reduced yields to 31% in open-vessel conditions.
Table 1: Microwave Synthesis Conditions and Outcomes
| Parameter | Method I | Method III |
|---|---|---|
| Reactor | CEM Discover SP | Magnum II |
| Power (W) | 300 | 600 |
| Time (s) | 140 | 90 |
| Yield (%) | 71 | 31–71 |
| Solvent | ACN/DMF | ACN |
Continuous Flow Synthesis
The European Patent EP 3749668B1 outlines a groundbreaking continuous flow process that enhances scalability and reduces environmental impact. This method operates in two stages:
Intermediate Synthesis: N-(3-Chlorophenyl)-N’-(3-Chloropropyl)piperazine (II)
m-Chlorophenylpiperazine (I ) reacts with 1-bromo-3-chloropropane in a flow reactor at >70°C. The alkaline aqueous phase (pH ~12) and organic solvent (e.g., toluene) are mixed at a 1:1 ratio, achieving >95% conversion in <5 minutes.
This compound Base Formation
The intermediate II reacts with s-triazolo[4,3-a]pyridin-3-one (III ) in a flow reactor at 90°C with a residence time of 70–180 seconds. The process utilizes:
Table 2: Continuous Flow Process Advantages
| Metric | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 24–48 hours | <5 minutes |
| Solvent Consumption | High | Reduced by 60% |
| Scalability | Limited | Industrial |
Traditional Batch Synthesis
The Chinese Patent CN105777745A describes a cost-effective batch method suitable for industrial production:
Reaction Steps
Optimization Insights
-
Solvent : Isopropanol minimizes side products.
-
Temperature Control : Maintaining 50–75°C during filtration prevents premature crystallization.
Comparative Analysis of Methodologies
Efficiency and Scalability
Environmental Impact
Continuous flow reduces solvent consumption by 60% compared to batch methods, aligning with green chemistry principles.
Industrial Recommendations
For large-scale production, continuous flow synthesis offers unmatched efficiency and sustainability. Laboratories prioritizing rapid prototyping may favor microwave-assisted methods, whereas traditional batch processes remain viable for facilities with existing infrastructure.
Analyse Chemischer Reaktionen
Trazodone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form metabolites such as m-chlorophenylpiperazine.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can occur at the phenyl ring or the piperazine ring, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Wissenschaftliche Forschungsanwendungen
Primary Indications
Major Depressive Disorder (MDD)
Trazodone is widely recognized for its efficacy in treating MDD. Clinical studies demonstrate that it is comparable in efficacy to other antidepressants, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs), but with a better side effect profile, particularly regarding sexual dysfunction and insomnia .
Table 1: Efficacy Comparison of this compound with Other Antidepressants
| Antidepressant Class | Efficacy | Tolerability | Common Side Effects |
|---|---|---|---|
| This compound | Moderate | High | Sedation, dizziness |
| SSRIs | Moderate | Moderate | Sexual dysfunction, insomnia |
| TCAs | High | Low | Weight gain, sedation |
Secondary Uses
Insomnia
this compound is frequently prescribed off-label for insomnia due to its sedative properties. Its antagonism of the 5-HT2A receptor and H1 receptor contributes to improved sleep quality without the dependency risks associated with traditional sleep aids .
Anxiety Disorders
Research indicates that this compound may be effective in treating anxiety states, showing anxiolytic effects superior to some other antidepressants . It has been utilized in managing generalized anxiety disorder (GAD) and anxiety associated with depression.
Neurodegenerative Disorders
Recent studies suggest that this compound may have neuroprotective effects, particularly in Alzheimer's disease. It has been shown to mitigate agitation and improve sleep quality in patients with dementia . Additionally, its role in modulating the unfolded protein response pathway presents potential as a disease-modifying treatment for neurodegenerative conditions .
Case Studies and Clinical Trials
Several clinical trials have explored the effectiveness of this compound across various conditions:
- Alzheimer's Disease : A randomized controlled trial involving 149 participants demonstrated significant reductions in agitation and improvements in sleep quality among those treated with this compound compared to placebo .
- Depression with Insomnia : In a study assessing outpatients with MDD, this compound was found to significantly enhance sleep quality while reducing depressive symptoms over a seven-week period .
- Drug-Induced Dyskinesias : In patients experiencing levodopa-induced dyskinesias, this compound administration resulted in up to a 50% reduction in symptoms, highlighting its potential utility in movement disorders .
Safety and Side Effects
While generally well-tolerated, this compound can cause side effects including sedation, dizziness, dry mouth, and gastrointestinal disturbances. Its sedative effects make it particularly useful for patients who experience both depression and insomnia .
Wirkmechanismus
Trazodone exerts its effects by inhibiting the reuptake of serotonin and acting as an antagonist at various serotonin receptors, including 5-HT2A and 5-HT2C receptors. It also has antagonistic effects on alpha-adrenergic and histamine receptors. This multi-receptor activity contributes to its antidepressant, anxiolytic, and sedative properties. The molecular targets and pathways involved include the serotonin transporter and various serotonin receptor subtypes .
Vergleich Mit ähnlichen Verbindungen
Key Research Findings
Hepatotoxicity Risk
- This compound : Mild liver enzyme elevations in 1–3% of users; rare cases of acute liver failure (ALF) .
- Nefazodone : ALF incidence ~1:250,000 patient-years, leading to market restrictions .
Neuroprotective Potential
This compound was investigated for PERK pathway inhibition in neurodegenerative diseases but failed to improve motor dysfunction in mouse models despite in vitro ER stress reduction .
Biologische Aktivität
Trazodone is a widely used antidepressant known for its multifaceted pharmacological profile. Initially developed as a serotonin reuptake inhibitor, it has since been recognized for its diverse biological activities, including effects on neurotransmitter systems, neuroprotection, and potential therapeutic applications beyond depression. This article delves into the biological activity of this compound, supported by recent research findings, clinical studies, and data tables.
This compound primarily functions as a Serotonin Receptor Antagonist and Reuptake Inhibitor (SARI) . Its pharmacodynamics include:
- Inhibition of Serotonin Transporter (SERT) : this compound inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft.
- Receptor Activity :
This multi-target profile contributes to this compound's efficacy in treating major depressive disorder (MDD) and other mood disorders while minimizing side effects commonly associated with traditional SSRIs.
Neuroprotective Effects
Recent studies have highlighted this compound's neuroprotective properties, particularly in models of neurodegeneration:
- A study demonstrated that this compound treatment restored the nascent proteome in the hippocampus of mice affected by neurodegeneration, reversing declines in synaptic and mitochondrial function . This suggests that this compound may mitigate synaptic toxicity and promote neuronal health through translational modulation.
Clinical Efficacy
This compound's efficacy has been evaluated in various clinical settings:
- Depression Treatment : In a randomized double-blind study, this compound showed significant improvement in the Hamilton Depression Rating Scale (HAM-D) scores compared to placebo after just one week of treatment .
- Chronic Pain Management : A pilot study assessed low doses of this compound in patients with painful diabetic neuropathy. Results indicated that this compound was effective in reducing pain without significant adverse effects .
- Comparison with Other Antidepressants : A naturalistic study found that this compound extended beyond SSRIs in reducing symptoms of depression, anxiety, and insomnia after 12 weeks .
Adverse Effects
While generally well-tolerated, common adverse effects associated with this compound include:
- Dizziness
- Somnolence
- Nausea
- Headache
Most adverse events reported were mild to moderate in severity .
Data Tables
The following tables summarize key findings from recent studies on this compound's biological activity.
Q & A
Q. How do researchers address this compound’s off-label use in insomnia studies while maintaining methodological rigor?
- Methodological Answer : Systematic reviews (e.g., PRISMA guidelines) synthesize evidence from randomized controlled trials (RCTs) using GRADE criteria. Placebo-controlled RCTs with polysomnography-confirmed outcomes (e.g., sleep latency) are prioritized over observational data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
